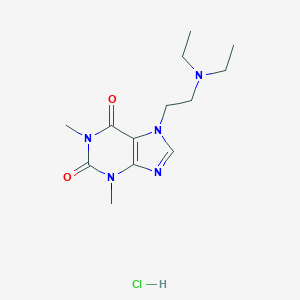

Etamiphyllin hydrochloride

Description

Historical Context of Xanthine (B1682287) Derivatives in Pharmacology

The story of Etamiphyllin is deeply rooted in the long history of xanthine derivatives in medicine. Xanthines, a class of alkaloids that includes naturally occurring substances like caffeine (B1668208), theophylline (B1681296), and theobromine, have been utilized for their therapeutic effects for centuries. nih.govwikidoc.org These compounds are found in common beverages such as coffee, tea, and cocoa and have been recognized for their stimulant and diuretic properties. nih.govwikidoc.org

In the late 19th and early 20th centuries, the isolation and study of these compounds intensified. Theophylline, first extracted from tea leaves in 1888, was identified as a potent bronchodilator and became a mainstay in the treatment of asthma by the 1950s. nih.gov The primary mechanism of action for many xanthines was identified as the inhibition of phosphodiesterase enzymes and the antagonism of adenosine (B11128) receptors, leading to smooth muscle relaxation, central nervous system stimulation, and cardiac stimulation. researchgate.netmedkoo.com This foundational knowledge spurred the development of synthetic xanthine derivatives with the aim of enhancing therapeutic efficacy and improving safety profiles.

Academic Significance and Research Trajectory of Etamiphyllin Hydrochloride

Etamiphyllin, chemically known as 7-(2-diethylaminoethyl)theophylline, emerged from this pursuit of novel xanthine derivatives. smolecule.com Its hydrochloride salt was developed to enhance solubility and stability for potential pharmaceutical applications. The primary research focus for Etamiphyllin hydrochloride was its potential as a bronchodilator for asthma, mirroring the therapeutic application of theophylline. nih.govwikipedia.org

However, the academic and clinical research trajectory of Etamiphyllin hydrochloride has been marked by mixed and often disappointing results in human studies. While initial interest was driven by its structural similarity to theophylline, clinical trials in the 1980s reported a poor to absent bronchodilatory effect in asthmatic children and adults. nih.govwikidoc.orgwikipedia.org These findings significantly dampened the enthusiasm for its use in human respiratory medicine and shifted the research focus.

Consequently, a significant portion of the academic research on Etamiphyllin, often in its camsylate salt form, has been in the field of veterinary medicine. smolecule.com Studies have explored its use as a respiratory and cardiac stimulant in various animals, including neonatal lambs, calves, foals, and horses. smolecule.com Research in this area has investigated its pharmacokinetics and metabolism in species such as camels and greyhounds, identifying metabolites like desethyletamiphylline and theophylline. shewaya.comnih.gov

Scope and Objectives of Contemporary Research on Etamiphyllin Hydrochloride

Based on available scientific literature, contemporary research specifically focused on Etamiphyllin hydrochloride for human therapeutic applications appears to be limited. The negative outcomes of early clinical trials regarding its efficacy as a bronchodilator have largely led to a cessation of significant new research in this area. nih.govwikidoc.orgwikipedia.org

The current academic interest in Etamiphyllin hydrochloride is primarily historical and comparative. It serves as a case study in drug development, illustrating how a derivative of a well-known therapeutic agent may not necessarily share the same clinical utility. Any ongoing research is more likely to be found in the veterinary field, focusing on its established applications in animals, or in analytical chemistry for the detection of its use in performance animals. smolecule.comshewaya.comnih.gov There is no strong evidence to suggest a resurgence of interest in Etamiphyllin hydrochloride for mainstream human medicine.

Detailed Research Findings

Chemical and Physical Properties of Etamiphyllin

| Property | Value | Source |

| IUPAC Name | 7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride | nih.gov |

| Molecular Formula | C13H22ClN5O2 | nih.gov |

| Molar Mass | 315.8 g/mol | nih.gov |

| Appearance | Solid | nih.gov |

| CAS Number | 17140-68-0 | nih.gov |

Pharmacokinetic Parameters of Etamiphylline (B1195060) in Camels (Intramuscular Administration)

| Parameter | Median Value (Range) | Source |

| Terminal elimination half-life (t1/2β) | 3.04 h (2.03–3.62) | shewaya.com |

| Apparent total body clearance (Cl/F) | 1.27 L/h/kg (0.74–2.99) | shewaya.com |

| Apparent volume of distribution at steady state (Vss/F) | 4.94 L/kg (3.57–12.54) | shewaya.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2.ClH/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;/h9H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNIVRAEOQQUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

314-35-2 (Parent) | |

| Record name | Etamiphyllin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40169089 | |

| Record name | Etamiphyllin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-68-0 | |

| Record name | 1H-Purine-2,6-dione, 7-[2-(diethylamino)ethyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etamiphyllin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamiphyllin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etamiphyllin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETAMIPHYLLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66ZCZ8Z4HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification Strategies for Etamiphyllin Hydrochloride

Established Synthetic Pathways for Etamiphyllin Hydrochloride

The traditional synthesis of etamiphyllin hydrochloride involves a multistep process that begins with readily available precursors. Optimization of reaction conditions and efficient isolation and purification methodologies are crucial for obtaining a high-purity final product.

Precursor Compounds and Reaction Condition Optimization

The primary precursor for the synthesis of etamiphyllin is theophylline (B1681296). chemsrc.com The synthesis involves the reaction of theophylline with 2-chloro-N,N-diethylethanamine. chemsrc.com A patent describing the preparation of etamiphyllin details a process where a mixture including theophylline, an alkyl dihalide, and a molar excess of an amine is reacted in the presence of a weak base at a temperature above 90°C and under pressure. google.com

Optimizing reaction conditions is critical for maximizing yield and purity. Key factors that are typically optimized in such syntheses include the concentration of reactants, temperature, and the choice of solvent. creative-biolabs.com Increasing reactant concentration and temperature generally leads to a higher reaction rate. creative-biolabs.com The nature of the solvent can also significantly impact reaction rates; for instance, aprotic solvents may be favored over protic ones to avoid unwanted side reactions like hydrogen bonding with reactants. creative-biolabs.com

| Precursor | Reagent | Conditions | Product |

| Theophylline | 2-Chloro-N,N-diethylethanamine | Weak base, >90°C, pressure | Etamiphyllin |

| Theophylline | Alkyl dihalide, amine | Weak base, >90°C, pressure | Etamiphyllin |

Methodologies for Product Isolation and Purification

Following the reaction, the isolation and purification of etamiphyllin hydrochloride are essential to remove unreacted precursors, byproducts, and other impurities. A common procedure involves an acid-base extraction. The reaction mixture is treated with water to dissolve any mineral salts, and the organic phase is then extracted with hydrochloric acid. google.com The acidic aqueous phase, now containing the protonated etamiphyllin, is neutralized with a base like sodium carbonate. google.com

The free base of etamiphyllin is then extracted using a halogenated aliphatic hydrocarbon such as dichloromethane. google.com After extraction, the organic solvent is evaporated to dryness. The resulting etamiphyllin base is dissolved in an alcohol, like methanol (B129727), and then converted to its hydrochloride salt by the addition of hydrochloric acid. google.com The final product, etamiphyllin hydrochloride, is purified by crystallization from a suitable solvent, such as methanol. google.com

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient and sustainable methods for the preparation of etamiphyllin and its analogs. These include one-pot procedures and the adoption of green chemistry principles.

Sustainable and Efficient Synthesis Protocols

The principles of green chemistry are increasingly influencing the development of synthetic protocols in the pharmaceutical industry to minimize environmental impact. researchgate.netijbpas.com This includes the use of greener solvents, catalysts, and reaction conditions. For example, research has demonstrated the use of deep eutectic solvents (DESs) as a sustainable medium for the one-pot synthesis of the drug atenolol, achieving a high yield without the need for additional bases or catalysts and avoiding chromatographic purification. nih.gov Similarly, metal-free, one-pot synthesis of sulfonylureas has been developed using a green solvent, highlighting a move towards more environmentally benign processes. nih.gov The application of such sustainable and efficient protocols to the synthesis of etamiphyllin hydrochloride could lead to more economical and environmentally friendly manufacturing processes. fau.eu

Derivatization Strategies and Analogue Synthesis

The derivatization of theophylline, the core scaffold of etamiphyllin, is a common strategy to generate analogues with potentially improved or modified biological activities. researchgate.net These strategies often involve modifications at various positions of the purine (B94841) ring system.

Design and Synthesis of Theophylline-Based Derivatives

Theophylline (1,3-dimethylxanthine) serves as a versatile scaffold for chemical modification, primarily at the N7 and C8 positions, to generate a wide array of derivatives with diverse pharmacological activities. derpharmachemica.comuniroma1.it The effectiveness of natural xanthines can often be enhanced by modifying their chemical structures. uniroma1.it

A common synthetic strategy involves the N-alkylation of theophylline. For instance, 7-(2-chloroethyl)theophylline (B172990) can be synthesized and subsequently reacted with various nucleophiles. One study describes the reaction with 2-mercaptobenzimidazole (B194830) in ethanol (B145695) to produce 7-(Ethylthiobenzimidazolyl)theophylline. derpharmachemica.com Similarly, reacting 7-(2-hydroxyethyl)theophylline with chloromethylbenzimidazole in the presence of potassium carbonate and DMF yields corresponding ether derivatives. derpharmachemica.com These methods highlight the utility of the 7-position for introducing diverse aryl and heteroaryl moieties.

Another approach involves the modification of dyphylline, 7-(2,3-dihydroxyprop-1-yl)theophylline, where the dihydroxypropyl side chain is chemically altered to link various heterocyclic compounds to the theophylline core via a methylene (B1212753) group. researchgate.net This allows for the introduction of complex functionalities.

The C8 position of theophylline is also a key site for modification. Researchers have synthesized 8-thio substituted derivatives, which can serve as intermediates for creating new purine-based heterocyclic ring systems. derpharmachemica.com For example, 7-benzyltheophylline-8-thioacetic acid can be reacted with various amines to form amide derivatives. derpharmachemica.com Other work has focused on creating 8-substituted theophyllines by reacting them with intermediates like epoxy-propyl-acetaminophen, leading to new compounds with potential bronchodilator effects. farmaciajournal.com

Furthermore, multi-component reactions and cross-coupling strategies have been employed to build complexity. Suzuki–Miyaura cross-coupling reactions of 8-chlorocaffeine (B118225) (a closely related methylxanthine) with various boronic acids, and copper-catalyzed reactions like the A³-coupling, have been used to synthesize 8-aryl substituted and N-substituted aminobutynyl derivatives of caffeine (B1668208), theophylline, and theobromine. mdpi.com In a different approach, theophylline-7-acetic acid (acefylline) has been used as a starting material to create hybrids with 1,2,4-triazole (B32235) and N-phenylacetamide moieties, which are then evaluated for various biological activities. researchgate.netfrontiersin.org

These synthetic strategies demonstrate the chemical tractability of the theophylline scaffold, allowing for systematic structural modifications to explore structure-activity relationships.

Exploration of Novel Etamiphyllin Analogues with Modified Pharmacophores

The development of novel analogues of a drug like etamiphyllin (7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione) is guided by the principles of molecular modification and pharmacophore mapping. frontiersin.org A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For etamiphyllin, the key pharmacophoric features include the xanthine (B1682287) core, which acts as a scaffold, and the diethylaminoethyl side chain at the N7 position, which significantly influences its properties.

The exploration of novel analogues involves systematically altering these features to enhance desired activities or introduce new ones. frontiersin.org Strategies for modifying the pharmacophore can be broadly categorized:

Modification of the N7-Side Chain: The diethylaminoethyl group in etamiphyllin is a primary target for modification. The length of the alkyl chain, the nature of the terminal amino group, and the inclusion of other functional groups can be varied. For example, replacing the diethylamine (B46881) with other cyclic or acyclic amines (e.g., pyrrolidine (B122466), piperidine, methylpiperazine) can alter the compound's basicity, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. rsc.org Research on other N7-substituted theophylline derivatives has shown that connecting theophylline with a methylene chain of varying lengths to a pyrrolidine substituent can modulate activity, with the chain length being a critical factor. mdpi.com

Modification of the Xanthine Core: While etamiphyllin itself is a 1,3-dimethylxanthine, modifications at other positions of the purine ring system are a common strategy in xanthine chemistry. Introducing substituents at the C8 position is particularly prevalent. nih.govresearchgate.net Incorporating aryl, heteroaryl, or heterocyclic rings at C8 can significantly influence receptor affinity and selectivity. nih.govnih.gov For instance, the synthesis of 8-(1,2,4-triazol-3-ylmethylthio)theophyllines introduces a new heterocyclic pharmacophore to the xanthine core. nih.govresearchgate.net

Ring Annulation: Another strategy involves fusing a third ring to the xanthine scaffold to create tricyclic structures. For example, pyrimido[2,1-f]purinediones have been synthesized from 7-halogenoalkyl-8-bromo-1,3-dimethylxanthine derivatives. uniroma1.it This approach drastically alters the shape and electronic properties of the molecule, potentially leading to novel mechanisms of action.

The design of these new analogues is often supported by computational methods, such as molecular docking, which can predict how a modified structure might bind to a target protein. researchgate.netmdpi.com This in silico analysis helps prioritize the synthesis of compounds that are most likely to have the desired biological effect. By systematically applying these chemical modification strategies, researchers can explore the chemical space around the etamiphyllin structure to identify novel analogues with improved or different pharmacological profiles.

Elucidation of Pharmacological Mechanisms of Action

Molecular Pharmacology of Etamiphyllin Hydrochloride

The molecular interactions of Etamiphyllin hydrochloride are central to its pharmacological profile. The compound's ability to modulate key signaling pathways stems from its influence on phosphodiesterases and adenosine (B11128) receptors.

Phosphodiesterase Inhibition Mechanisms

A primary mechanism of action for Etamiphyllin hydrochloride is the inhibition of phosphodiesterase (PDE) enzymes. patsnap.com PDEs are crucial in regulating the intracellular levels of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.comsigmaaldrich.com By inhibiting these enzymes, Etamiphyllin hydrochloride prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. patsnap.com

The phosphodiesterase superfamily is diverse, comprising 11 families with various isoforms. sigmaaldrich.comthno.org While Etamiphyllin is understood to be a non-selective PDE inhibitor, its specific affinity for different PDE isoforms is not extensively detailed in the available literature. However, its actions are often compared to other methylxanthines like theophylline (B1681296), which non-selectively inhibits PDEs. wikipedia.org Theophylline, a structurally similar compound, competitively inhibits type III and type IV phosphodiesterase (PDE). drugbank.com The clinical effects of PDE inhibitors can be enhanced by developing molecules with greater selectivity for specific PDE isoforms. nih.gov

Table 1: Phosphodiesterase Families and Their Substrates

| PDE Family | Substrate(s) |

| PDE1 | cAMP and cGMP |

| PDE2 | cAMP and cGMP |

| PDE3 | cAMP (inhibited by cGMP) |

| PDE4 | cAMP |

| PDE5 | cGMP |

| PDE6 | cGMP |

| PDE7 | cAMP |

| PDE8 | cAMP |

| PDE9 | cGMP |

| PDE10 | cAMP and cGMP |

| PDE11 | cAMP and cGMP |

This table is a generalized representation based on established knowledge of PDE families. sigmaaldrich.comthno.org

The inhibition of phosphodiesterases by Etamiphyllin hydrochloride directly leads to the elevation of intracellular cAMP and cGMP levels. patsnap.com These cyclic nucleotides function as second messengers in a multitude of signaling pathways. sigmaaldrich.comwikipedia.org

Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets. wikipedia.org This can lead to responses such as smooth muscle relaxation. patsnap.com Similarly, elevated cGMP levels activate protein kinase G (PKG), which also contributes to smooth muscle relaxation and vasodilation. wikipedia.org The accumulation of both cAMP and cGMP is a key factor in the bronchodilatory and other pharmacological effects of methylxanthines. nih.gov

Adenosine Receptor Antagonism

In addition to PDE inhibition, Etamiphyllin hydrochloride acts as an antagonist at adenosine receptors. i.moscow Adenosine is an endogenous nucleoside that modulates various physiological processes by activating four receptor subtypes: A1, A2A, A2B, and A3. wikipedia.org Methylxanthines like theophylline are non-selective antagonists at A1 and A2A receptors. wikipedia.org This antagonism contributes to the stimulant effects observed with this class of drugs. nih.gov

Detailed, quantitative data on the binding affinity and selectivity of Etamiphyllin hydrochloride for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) is not extensively available in the public domain. However, its pharmacological profile aligns with that of other non-selective adenosine receptor antagonists. wikipedia.orgi.moscow The development of antagonists with high affinity and selectivity for specific adenosine receptor subtypes is an active area of research for various therapeutic applications. nih.govd-nb.info

Table 2: Adenosine Receptor Subtypes and General Functions

| Receptor Subtype | General Function |

| A1 | Predominantly inhibitory effects, including slowing of heart rate. |

| A2A | Involved in vasodilation and regulation of inflammation. |

| A2B | Implicated in inflammation and bronchoconstriction. drugbank.com |

| A3 | Plays a role in inflammation and immune responses. |

This table provides a simplified overview of adenosine receptor functions. wikipedia.org

Cellular and Subcellular Mechanistic Investigations

The pharmacological profile of Etamiphyllin is rooted in its influence on fundamental cellular signaling pathways. These actions are most pronounced in the respiratory and central nervous systems.

Etamiphyllin camsylate is recognized for its ability to relax the smooth muscles of the bronchi and bronchioles, which is a key factor in relieving conditions like chronic obstructive pulmonary disease. medchemexpress.com The foundational mechanism for this action, shared among xanthine (B1682287) derivatives, involves the modulation of intracellular signaling molecules that control muscle tone. nih.govdrugbank.com

The primary pathways implicated in airway smooth muscle relaxation are:

Phosphodiesterase (PDE) Inhibition : Etamiphyllin, like theophylline, is understood to act as a non-selective inhibitor of PDE enzymes, particularly PDE3 and PDE4. drugbank.comnih.gov PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP). nih.gov By inhibiting these enzymes, etamiphyllin increases the intracellular concentration of cAMP. nih.gov Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, culminating in the sequestration of intracellular calcium and the relaxation of smooth muscle fibers. nih.govresearchgate.net

Adenosine Receptor Antagonism : Another significant mechanism is the blockade of adenosine receptors (A1, A2A, A2B). drugbank.com Adenosine can induce bronchoconstriction in susceptible individuals, often by triggering the release of mediators like histamine (B1213489) from mast cells. nih.gov By antagonizing these receptors, etamiphyllin prevents adenosine-mediated airway narrowing. drugbank.com

Table 1: Key Cellular Mechanisms of Xanthine Derivatives in Airway Smooth Muscle Relaxation

| Mechanism | Target Enzyme/Receptor | Key Second Messenger | Primary Outcome |

| Phosphodiesterase (PDE) Inhibition | PDE3, PDE4 drugbank.comnih.gov | ↑ cyclic AMP (cAMP) nih.gov | Bronchodilation drugbank.com |

| Adenosine Receptor Blockade | A1, A2A, A2B Receptors drugbank.com | ↓ Adenosine Signaling | Inhibition of Bronchoconstriction nih.gov |

Xanthine derivatives, including etamiphyllin, are known to have stimulatory effects on the central nervous system (CNS). nih.gov These effects are primarily linked to the antagonism of adenosine receptors within the brain. Adenosine is a neuromodulator that generally has an inhibitory or sedative effect. By blocking A1 and A2A receptors in the CNS, these compounds reduce the inhibitory influence of adenosine, leading to increased neuronal firing, enhanced alertness, and stimulation of the medullary respiratory center. nih.govdrugbank.com This CNS stimulation can sometimes manifest as side effects such as insomnia or irritability. nih.gov The instability of cell membrane potential, often resulting from altered ion channel function or neurotransmitter balance, is a key factor in neuronal hyperexcitability. jiaci.org

Immunopharmacological Research on Etamiphyllin Hydrochloride

Beyond its direct effects on smooth muscle and neurons, etamiphyllin is believed to possess significant immunomodulatory and anti-inflammatory properties. This activity is crucial for its therapeutic role in chronic inflammatory airway diseases.

Research into theophylline demonstrates that xanthines can modulate the complex network of cytokines and other inflammatory mediators. nih.gov These drugs have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Cytokines are small proteins that are critical in cell signaling and orchestrate inflammatory responses; an imbalance between pro- and anti-inflammatory cytokines can drive disease pathogenesis. clinmedjournals.org Theophylline has also been associated with a significant increase in the secretion of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. nih.govnih.gov IL-10 plays a master regulatory role in immune homeostasis by suppressing the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. oatext.comelisakits.co.uk

Table 2: Effects of Theophylline (as a proxy for Etamiphyllin) on Cytokine Production

| Cytokine | Class | Effect of Theophylline | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Inhibition nih.gov | nih.gov |

| Interferon-gamma (IFN-γ) | Pro-inflammatory | Inhibition nih.gov | nih.gov |

| Interleukin-10 (IL-10) | Anti-inflammatory | Increased Production nih.gov | nih.gov |

The anti-inflammatory actions of etamiphyllin are thought to be mediated through several interconnected molecular pathways, primarily understood through studies on theophylline.

Nuclear Factor-kappaB (NF-κB) Inhibition : NF-κB is a critical transcription factor that controls the expression of numerous inflammatory genes, including those for cytokines and chemokines. nih.gov In inflammatory conditions, NF-κB is activated and translocates to the nucleus to initiate gene transcription. nih.gov Theophylline has been shown to inhibit the translocation of NF-κB, thereby preventing the expression of inflammatory genes in diseases like asthma and COPD. nih.gov

Histone Deacetylase 2 (HDAC2) Activation : The expression of inflammatory genes is regulated by the acetylation of histones, a process controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov In many inflammatory lung diseases, HAT activity is increased and HDAC2 activity is reduced, leading to persistent inflammation. nih.gov Theophylline, at low concentrations, can activate HDAC2. drugbank.comnih.gov This restores the balance, leading to the deacetylation of histones and the suppression of activated inflammatory genes. researchgate.net This mechanism may also help to restore the effectiveness of corticosteroids in patients who have become resistant. nih.govresearchgate.net

Interleukin-10 (IL-10) Upregulation : As mentioned previously, a key anti-inflammatory effect is the increased production of IL-10. nih.govnih.gov IL-10 exerts its effects by inhibiting the synthesis of pro-inflammatory cytokines in immune cells like macrophages and by promoting the function of regulatory T cells, which are crucial for maintaining immune tolerance. nih.govelisakits.co.uk However, some studies have found that low-dose theophylline's anti-inflammatory effect in asthma is not mediated by IL-10 upregulation in alveolar macrophages, suggesting the mechanisms may be complex and context-dependent. nih.gov

Structure Activity Relationship Sar Studies and Computational Chemistry

Identification of Key Structural Determinants for Pharmacological Activity

Influence of Functional Groups and Substituents on Potency and Selectivity

Etamiphyllin is a derivative of theophylline (B1681296), and its structure-activity relationships can be understood in the context of other methylxanthines. The potency and effects of methylxanthines are influenced by the substitutions on the xanthine (B1682287) core. semanticscholar.org

Key functional groups in Etamiphyllin hydrochloride include:

Xanthine Core: This bicyclic purine (B94841) structure is fundamental to its activity, similar to other xanthines like caffeine (B1668208) and theophylline. semanticscholar.org

Methyl Groups (at N1 and N3): These groups are crucial for its activity. For instance, the 1-methyl group is considered pivotal for the inhibitory effects of methylxanthines at adenosine (B11128) receptors. semanticscholar.org

Diethylaminoethyl Group (at N7): This bulky, ionizable side chain significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. This functional group can impact the extent of absorption across biological membranes, such as the blood-brain barrier. washington.edu The presence of an ionizable amine will mean it is predominantly ionized in plasma. washington.edu

Hydrochloride Salt: The hydrochloride moiety enhances the water solubility of the compound. washington.edu

Theophylline, a related compound, is known to be a more potent phosphodiesterase inhibitor than caffeine. semanticscholar.org The specific substitutions on the xanthine ring modulate the discriminative stimuli and physiological effects of these compounds. semanticscholar.org The nature of functional groups can also dictate the types of interactions with target proteins, such as hydrogen bonding or hydrophobic interactions. washington.edu

| Functional Group | Potential Influence on Activity |

|---|---|

| Xanthine Core | Basic scaffold for pharmacological activity, common to methylxanthines. semanticscholar.org |

| N1 and N3-Methyl Groups | Considered important for adenosine receptor antagonism. semanticscholar.org |

| N7-Diethylaminoethyl Group | Impacts solubility, absorption, and receptor interaction. The amine is typically ionized at physiological pH. washington.edu |

| Hydrochloride Salt | Increases water solubility. washington.edu |

Conformational Analysis and Bioactive Conformations of Etamiphyllin Hydrochloride

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com Most drug molecules are flexible and can adopt various conformations, which is crucial for their biological activity. ijpsr.com The conformation in which a drug binds to its biological target is known as the bioactive conformation.

For a molecule like Etamiphyllin hydrochloride, with its flexible diethylaminoethyl side chain, multiple conformations are possible. The bioactive conformation is the specific three-dimensional structure that allows for optimal binding to its target receptor. While ligands rarely bind in their lowest calculated energy conformation, the energy difference between the bioactive conformation and the most stable conformation in solution is generally less than 13 kJ/mol. nih.govdrugdesign.org

The study of molecular flexibility is critical. For instance, in a related molecule, cyproheptadine (B85728) hydrochloride, two conformational forms were observed in solution, and their interconversion was studied using NMR and theoretical methods. nih.gov Similar principles apply to Etamiphyllin hydrochloride, where the orientation of the diethylaminoethyl group relative to the xanthine ring system will be a key determinant of its interaction with a receptor. It is a general tendency for small molecules to bind to proteins in an extended conformation. nih.gov

In Silico Approaches in SAR Elucidation

Computational methods, or in silico approaches, have become indispensable in modern drug discovery for exploring and understanding SAR. nih.gov These techniques allow for the rapid screening of virtual compounds and provide insights into the molecular interactions that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.combenthamscience.com QSAR models are developed by correlating physicochemical or structural features of molecules with their pharmacological effects. jocpr.com

The process involves several key steps:

Data Collection: Gathering a dataset of compounds with known biological activities. jocpr.com

Descriptor Calculation: Generating numerical descriptors that quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. jocpr.com

Model Building: Using statistical methods or machine learning algorithms to create a mathematical model that links the descriptors to the activity. jocpr.com

Validation: Rigorously testing the model's predictive power using techniques like cross-validation and external validation. jocpr.com

QSAR can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. benthamscience.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., Etamiphyllin) when bound to a second (the receptor or target protein) to form a stable complex. mdpi.comrasayanjournal.co.in The goal is to find the binding mode of the ligand in the active site of the protein and to estimate the strength of the interaction, often expressed as a docking score. rasayanjournal.co.inmdpi.com

Key aspects of molecular docking include:

Predicting Binding Poses: Determining the three-dimensional arrangement of the ligand within the receptor's binding pocket.

Estimating Binding Affinity: Calculating a score that reflects the strength of the ligand-receptor interaction. For example, a study on FGFR2 kinase inhibitors used docking scores to identify potent compounds. chemmethod.com

Identifying Key Interactions: Visualizing the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comfrontiersin.org

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the movement of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding event.

| Technique | Application | Potential Insights |

|---|---|---|

| QSAR | Predicting the biological activity of novel Etamiphyllin analogues. benthamscience.com | Identification of key structural features that correlate with high potency and selectivity. jocpr.com |

| Molecular Docking | Predicting the binding mode of Etamiphyllin to its target protein(s). mdpi.com | Understanding the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com |

| Molecular Dynamics | Simulating the dynamic behavior of the Etamiphyllin-receptor complex over time. | Assessing the stability of the predicted binding mode and identifying conformational changes upon binding. nih.gov |

Applications of Machine Learning and Artificial Neural Networks in SAR

Machine learning (ML) and artificial neural networks (ANNs) are increasingly being applied to SAR and drug discovery. nih.gov These advanced computational methods can handle large and complex datasets and can often identify non-linear relationships that are missed by traditional QSAR methods. researchgate.net

Deep learning, a subset of machine learning, has shown promise in predicting drug-target interactions. nih.gov For instance, deep learning models can be trained directly on the linear representations of molecules, such as SMILES strings, to predict their biological activity without the need for pre-calculated descriptors. frontiersin.org In the context of SAR, deep learning has been used in various applications, including image analysis in synthetic aperture radar (SAR), which is unrelated to structure-activity relationship studies but showcases the power of the technology. arxiv.orgarxiv.org

Machine learning frameworks can integrate diverse data types, including chemical structures and network features, to predict the therapeutic effects of compounds. nih.gov For Etamiphyllin hydrochloride, these approaches could be used to build more accurate predictive models of its activity and to identify novel compounds with desired pharmacological profiles.

Rational Design Principles for Enhanced Pharmacological Profiles

Rational drug design is a strategic approach to discovering new medications based on the knowledge of a biological target. wikipedia.org This process involves designing molecules that are complementary in shape and charge to their specific biomolecular targets, thereby activating or inhibiting their function to produce a therapeutic benefit. wikipedia.org For etamiphyllin and its analogs, this involves modifying the core xanthine structure to improve its interaction with specific receptors.

Strategies for Optimizing Target Engagement and Specificity

Optimizing the interaction between a drug and its target is a cornerstone of modern drug development. The affinity and selectivity of a drug for its receptor are determined by its molecular size, shape, and electrical charge. mhmedical.com Even minor alterations to a drug's chemical structure can significantly impact its affinity for different receptors, leading to changes in both therapeutic and toxic effects. mhmedical.com

In the context of etamiphyllin, which belongs to the xanthine family, several strategies can be employed to enhance target engagement and specificity:

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to guide the design of more effective drugs. wikipedia.org By understanding the binding site's architecture, chemists can design molecules that fit precisely, forming multiple weak noncovalent bonds that enhance binding affinity. epo.org

Modification of Substituents: The xanthine scaffold has several positions (N1, N3, N7, and C8) where chemical groups can be attached. The nature of these substituents plays a critical role in determining the compound's activity and selectivity. For instance, in the broader class of xanthine derivatives, modifications at the N1 position have been shown to be crucial for affinity at all adenosine receptor (AR) subtypes. nih.gov Specifically, a 1-propyl group enhances affinity for A2B and A3 receptors, whereas a 1-benzyl group is optimal for A1 and A2A subtypes. nih.gov Similarly, adding an 8-aryl group can increase A1AR affinity by more than tenfold. nih.gov

Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable in predicting the biological activity of novel compounds. mdpi.comresearchgate.net QSAR models use molecular descriptors to establish a mathematical relationship between chemical structure and biological activity, allowing for the virtual screening of large libraries of potential drug candidates. mdpi.comresearchgate.net

A summary of substituent effects on the affinity of xanthine derivatives for adenosine receptor subtypes is presented below:

| Substituent Position | Substituent Group | Effect on Receptor Affinity |

| N1 | Propyl | Optimal for A2B and A3 receptors nih.gov |

| N1 | Benzyl | Optimal for A1 and A2A receptors nih.gov |

| C8 | Phenyl | Increases A1AR affinity by over an order of magnitude nih.gov |

Design of Etamiphyllin Analogues with Modified Receptor Binding Affinities

The design of etamiphyllin analogs with tailored receptor binding affinities is a key objective in optimizing its therapeutic potential. This involves the synthesis and evaluation of a series of related compounds to explore the structure-activity relationship systematically.

One approach is to introduce modifications to the side chains of the xanthine core. For example, research on other xanthine derivatives has shown that adding a glutamic acid or aspartic acid moiety can be crucial for inhibitory activity against certain enzymes. acs.org This scaffold-based molecular design allows for the exploration of how different functional groups influence target binding. acs.org

Cryo-electron microscopy (cryo-EM) has been instrumental in identifying the minimal chemical motif required for the binding of xanthine derivatives to targets like ryanodine (B192298) receptors (RyRs). pnas.org Such studies have revealed that substituents at positions 1, 3, and 7 of the xanthine scaffold are more activating, while those at positions 8 and 9 are less so. pnas.org This knowledge provides a roadmap for designing analogs with enhanced activity. pnas.org

The following table presents data on the binding affinities of various xanthine derivatives to different receptors, illustrating the impact of structural modifications.

| Compound | Modification | Target Receptor | Binding Affinity (Ki in nM) |

| 1-Propylxanthine | Propyl group at N1 | Human A2B | 360 nih.gov |

| Enprofylline (3-propylxanthine) | Propyl group at N3 | Human A2B | 4,730 nih.gov |

Furthermore, computational methods such as molecular docking and molecular dynamics simulations can predict the binding affinity of newly designed analogs. mdpi.com These in silico techniques can estimate the binding free energy of a ligand-protein complex, providing a quantitative measure of binding strength. mdpi.com For instance, studies on other receptor-ligand interactions have identified key amino acid residues that contribute significantly to binding energy, offering precise targets for optimizing drug design. mdpi.com

By combining these rational design strategies, medicinal chemists can systematically develop novel etamiphyllin analogs with finely tuned receptor binding affinities, paving the way for more effective and specific therapeutic agents.

Preclinical Investigations and Translational Research Paradigms

In Vitro Pharmacological Characterization

In vitro studies are fundamental in determining the mechanism of action and potency of a drug candidate at the cellular and molecular level. For Etamiphylline (B1195060) hydrochloride, these investigations would primarily focus on its interaction with specific molecular targets and the subsequent activation of intracellular signaling pathways.

Cell-Based Assays for Target Engagement and Pathway Activation

Cell-based assays are crucial for understanding how Etamiphylline hydrochloride interacts with its targets within a biological context. revvity.commdpi.com These assays can quantify target engagement and the resulting activation or inhibition of specific cellular pathways.

Given that Etamiphylline hydrochloride is a xanthine (B1682287) derivative, its primary mechanism of action is anticipated to be the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors. nih.govnih.gov Cell-based assays to investigate these targets would include:

Phosphodiesterase (PDE) Inhibition Assays: These assays would measure the ability of Etamiphylline hydrochloride to inhibit the activity of various PDE isoenzymes, particularly PDE3 and PDE4, which are prevalent in airway smooth muscle and inflammatory cells. nih.govnih.gov A reduction in PDE activity would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov

cAMP Pathway Activation Assays: To confirm the downstream effects of PDE inhibition, assays measuring intracellular cAMP levels would be employed. revvity.com An increase in cAMP following treatment with Etamiphylline hydrochloride would indicate successful target engagement and pathway activation. nih.gov This can be measured using techniques like AlphaScreen™ assays. revvity.com

Adenosine Receptor Binding Assays: Competitive binding assays using cell lines expressing specific adenosine receptor subtypes (A1, A2A, A2B, A3) would be utilized to determine the affinity and selectivity of Etamiphylline hydrochloride for these receptors. nih.govescholarship.orgnih.gov

Table 1: Illustrative Data for Cell-Based Assay on cAMP Activation by a Xanthine Derivative

| Cell Line | Compound | Concentration (µM) | Fold Increase in cAMP (Mean ± SD) |

| Human Airway Smooth Muscle Cells | Theophylline (B1681296) | 10 | 2.5 ± 0.3 |

| Human Airway Smooth Muscle Cells | Theophylline | 50 | 5.2 ± 0.6 |

| Human Airway Smooth Muscle Cells | Theophylline | 100 | 8.1 ± 0.9 |

This table presents hypothetical data based on known effects of related compounds to illustrate the expected outcome of such an assay.

Enzyme Inhibition Kinetic Studies and IC50 Determination

To quantify the inhibitory potency of Etamiphylline hydrochloride against its target enzymes, particularly phosphodiesterases, enzyme inhibition kinetic studies are performed. These studies determine the half-maximal inhibitory concentration (IC50), which is a key measure of a drug's potency. nih.gov

The methodology for these studies typically involves:

Incubating the purified target enzyme (e.g., PDE4) with its substrate (cAMP).

Adding varying concentrations of the inhibitor (Etamiphylline hydrochloride).

Measuring the rate of product formation.

The data is then plotted to determine the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Specific IC50 values for Etamiphylline hydrochloride against various PDE isoenzymes are not widely published. However, research on other PDE4 inhibitors, such as R-rolipram, has demonstrated concentration-dependent inhibition of PDE activity in inflammatory cells like eosinophils, with a reported IC50 of 0.3 µM for the inhibition of fMLP-induced superoxide (B77818) anion production. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for a Xanthine Derivative against PDE Isoenzymes

| PDE Isoenzyme | Inhibitor | IC50 (µM) |

| PDE3 | Theophylline | 150 |

| PDE4 | Theophylline | 100 |

| PDE5 | Theophylline | >1000 |

This table contains illustrative data for a related compound to demonstrate how results from such studies are typically presented.

In Vivo Target Engagement Studies in Animal Models

In vivo studies in animal models are critical for confirming that a drug can reach its target in a living organism and exert the expected pharmacological effect. nih.gov These studies provide essential information on pharmacokinetics and pharmacodynamics.

Methodologies for Assessing Drug Distribution and Bioavailability in Tissues

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Etamiphylline hydrochloride is crucial. merckvetmanual.com Tissue distribution studies are conducted in animal models (e.g., rats, dogs, monkeys) to determine the concentration of the drug in various organs and tissues over time after administration. nih.govresearchgate.netnih.govnih.govnih.govresearchgate.netdntb.gov.ua

Methodologies for these studies involve:

Administering a single dose of Etamiphylline hydrochloride to the animal model.

Collecting blood and tissue samples at various time points.

Analyzing the samples using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the drug concentration.

Bioavailability, the fraction of the administered dose that reaches systemic circulation, is a key parameter determined from these studies. nih.govnih.govresearchgate.netdntb.gov.ua While detailed tissue distribution data for Etamiphylline hydrochloride is scarce, studies on theophylline have been conducted in various animal models, including dogs and monkeys, to evaluate its bioavailability and release from different formulations. nih.govnih.govresearchgate.netdntb.gov.ua For example, in dogs, the systemic availability of extended-release theophylline formulations has been reported to be greater than 80%. nih.govresearchgate.net

Table 3: Illustrative Tissue Distribution of a Xanthine Derivative in a Rat Model (2 hours post-oral administration)

| Tissue | Concentration (µg/g) |

| Plasma | 15.2 |

| Lung | 25.8 |

| Liver | 18.5 |

| Kidney | 22.1 |

| Brain | 5.6 |

| Muscle | 12.4 |

This table provides hypothetical data to illustrate the expected findings from a tissue distribution study.

Evaluation of On-Target Interaction within Living Systems

Confirming that Etamiphylline hydrochloride interacts with its intended target in vivo is a critical step. nih.gov This can be assessed by measuring the downstream pharmacodynamic effects of the drug. For a PDE inhibitor, this would involve measuring changes in cAMP levels or related signaling molecules in target tissues after drug administration.

Techniques to evaluate on-target interaction include:

Ex vivo analysis: Tissues are collected from drug-treated animals, and the levels of relevant biomarkers (e.g., cAMP) are measured.

Pharmacodynamic modeling: Correlating the drug concentration in the tissue with the observed pharmacological effect.

Specific in vivo target engagement studies for Etamiphylline hydrochloride are not extensively documented. However, studies with other PDE4 inhibitors have demonstrated successful on-target engagement in animal models of asthma by showing a reduction in inflammatory cell recruitment to the airways. nih.gov

Biomarker Discovery and Validation in Preclinical Models

Biomarkers are measurable indicators of a biological state or condition and are crucial for monitoring drug efficacy and patient response. mdpi.comnih.govnih.govnih.govnih.govveedalifesciences.comclinmedjournals.org Preclinical models play a vital role in the discovery and validation of potential biomarkers for a drug like Etamiphylline hydrochloride.

For an anti-asthma agent, relevant biomarkers could include:

Inflammatory mediators: Levels of cytokines and chemokines (e.g., interleukins, TNF-alpha) in bronchoalveolar lavage fluid or blood. nih.gov

Inflammatory cell counts: The number of eosinophils and other inflammatory cells in the airways. nih.gov

Airway hyperresponsiveness: The degree of airway constriction in response to a stimulus.

The validation process involves demonstrating that the biomarker is a reliable and reproducible indicator of the drug's pharmacological effect. This is achieved by showing a clear dose-response relationship between the drug and the biomarker in preclinical models. While specific biomarker discovery and validation studies for Etamiphylline hydrochloride are not available, the anti-inflammatory effects of theophylline, such as the induction of eosinophil apoptosis and inhibition of T-cell proliferation, suggest that markers of inflammation would be relevant for Etamiphylline hydrochloride as well. nih.gov

Identification of Pharmacodynamic Biomarkers for Mechanism Validation

Pharmacodynamic (PD) biomarkers are essential for validating a drug's mechanism of action at a molecular level. bioxpressbiosimilars.com For a xanthine derivative like Etamiphyllin, the primary mechanisms of action are understood to be non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. drugbank.comnih.gov These actions lead to bronchodilation and anti-inflammatory effects. patsnap.comdrugs.com

Key pharmacodynamic biomarkers can be identified to confirm these mechanisms in preclinical models:

Phosphodiesterase (PDE) Inhibition: The inhibition of PDEs, particularly PDE3 and PDE4, prevents the breakdown of cyclic adenosine monophosphate (cAMP). drugbank.comrxlist.com An elevation in intracellular cAMP levels within bronchial smooth muscle and inflammatory cells is a direct and quantifiable biomarker of this target engagement. rxlist.com

Anti-inflammatory Activity: The anti-inflammatory effects of xanthines are multifaceted. nih.gov Potential biomarkers to validate this mechanism include:

Suppression of Inflammatory Mediators: Reduced synthesis and release of pro-inflammatory cytokines, such as TNF-alpha, and leukotrienes. nih.gov

Modulation of Transcription Factors: Inhibition of the nuclear translocation of pro-inflammatory transcription factors like NF-κB. nih.gov

Histone Deacetylase (HDAC) Activation: Increased activity of HDAC2, which helps to suppress the expression of inflammatory genes. nih.gov

Adenosine Receptor Antagonism: This mechanism can be validated by demonstrating a blockade of adenosine-induced physiological responses, such as bronchoconstriction, in relevant preclinical models. patsnap.com

| Mechanism of Action | Potential Pharmacodynamic Biomarker | Analytical Method for Measurement |

|---|---|---|

| Phosphodiesterase (PDE) Inhibition | Intracellular cAMP levels | Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) on cell lysates |

| Anti-inflammatory Effects | TNF-alpha, Leukotriene levels | ELISA on cell culture supernatants or bronchoalveolar lavage fluid |

| Anti-inflammatory Effects | NF-κB nuclear translocation | Immunofluorescence microscopy or Western blot of nuclear/cytosolic fractions |

| Anti-inflammatory Effects | Histone Deacetylase 2 (HDAC2) activity | Fluorometric or colorimetric activity assays |

| Adenosine Receptor Antagonism | Reversal of adenosine-induced bronchoconstriction | In vivo plethysmography or in vitro organ bath studies |

Translational Biomarker Development Strategies

Translational biomarkers are critical for bridging the gap between preclinical findings and clinical outcomes, helping to predict human responses based on early-stage research. nih.gov The development of such biomarkers for Etamiphyllin hydrochloride would follow a structured strategy to ensure their clinical relevance.

The initial step involves using preclinical animal models of respiratory diseases, such as asthma or chronic obstructive pulmonary disease (COPD), to link the pharmacodynamic biomarkers identified previously with functional therapeutic outcomes. For instance, researchers would correlate the elevation of cAMP in lung tissue or the reduction of inflammatory cytokines in bronchoalveolar lavage fluid with improvements in airway resistance.

The subsequent and crucial phase is the translation of these findings to human studies. This requires developing and validating assays to measure the same or equivalent biomarkers in accessible human samples. For example, inflammatory markers like eosinophil counts or fractional exhaled nitric oxide (FeNO) are established biomarkers in asthma management that can be monitored in clinical trials. hcplive.com Pharmacokinetic/pharmacodynamic (PK/PD) modeling is then employed to build a mathematical relationship between drug exposure, the biomarker response, and the ultimate clinical endpoint, such as an improvement in forced expiratory volume (FEV1). nih.gov This modeling can help predict efficacy and guide the design of later-phase clinical trials.

| Biomarker Category | Preclinical Model Measurement | Potential Human Translational Sample | Associated Clinical Endpoint |

|---|---|---|---|

| Target Engagement | cAMP levels in animal lung tissue | cAMP levels in circulating lymphocytes | Confirmation of biological activity in humans |

| Anti-inflammatory | Cytokine levels in animal bronchoalveolar lavage fluid | Cytokine levels in sputum or exhaled breath condensate | Reduction in exacerbation frequency |

| Airway Inflammation | Eosinophil counts in animal lung tissue | Blood eosinophil counts, Fractional Exhaled Nitric Oxide (FeNO) | Improvement in asthma control scores |

| Physiological Function | Airway hyperresponsiveness in animal models | Bronchodilator responsiveness (FEV1 change) | Improvement in lung function |

Preclinical Toxicological Evaluation Methodologies

The preclinical toxicological evaluation of any new pharmaceutical is a systematic process governed by international guidelines, such as those from the International Council on Harmonisation (ICH). pacificbiolabs.comslideshare.net The primary objectives are to identify potential target organs for toxicity, establish whether toxic effects are reversible, and define safety parameters for clinical monitoring. pacificbiolabs.com

For a compound like Etamiphyllin hydrochloride, the toxicological assessment would include a standard battery of tests:

General Toxicity Studies: These are conducted in both a rodent and a non-rodent species and include single-dose and repeated-dose studies. pacificbiolabs.com The duration of repeated-dose studies is related to the proposed duration of clinical trials. pacificbiolabs.com Key assessments include clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and comprehensive histopathological examination of tissues.

Safety Pharmacology: This core battery of tests investigates the effects of the compound on vital physiological functions. iitri.orgvivotecnia.com Given the known class effects of xanthines, these studies are critical and would focus on:

Central Nervous System (CNS): Evaluation of behavioral and neurological changes, often using a Functional Observational Battery (FOB) or Irwin test in rodents. vivotecnia.comnc3rs.org.uk

Cardiovascular System: Assessment of blood pressure, heart rate, and electrocardiogram (ECG) parameters, typically conducted in conscious, telemetered non-rodent models. iitri.orgcriver.com

Respiratory System: Evaluation of respiratory rate and tidal volume using methods like whole-body plethysmography. vivotecnia.com

Genotoxicity: A standard battery of tests is required to assess the potential for the compound to cause genetic damage. fda.govfda.gov This typically includes:

An in vitro bacterial reverse mutation assay (Ames test). nih.govinotiv.com

An in vitro cytogenetic assay in mammalian cells or a mouse lymphoma assay. nih.govresearchgate.net

An in vivo test for chromosomal damage, such as the rodent bone marrow micronucleus test. nih.govresearchgate.net

| Toxicological Evaluation | Methodology/Test System | Key Endpoints Assessed |

|---|---|---|

| General Toxicity (Repeated-Dose) | Rodent (e.g., rat) and Non-Rodent (e.g., dog) species | Clinical signs, body weight, clinical pathology, organ weights, histopathology |

| Safety Pharmacology: CNS | Functional Observational Battery (FOB)/Irwin Test in rats | Behavioral, autonomic, and neuromuscular effects |

| Safety Pharmacology: Cardiovascular | Telemetry in conscious dogs or non-human primates | Blood pressure, heart rate, ECG intervals (e.g., QT, PR, QRS) |

| Safety Pharmacology: Respiratory | Whole-body plethysmography in rodents | Respiratory rate, tidal volume, minute volume |

| Genotoxicity: Mutagenicity | Bacterial Reverse Mutation Assay (Ames Test) | Induction of gene mutations |

| Genotoxicity: Chromosomal Damage | In vivo Rodent Micronucleus Test | Formation of micronuclei in bone marrow erythrocytes |

Analytical Methodologies for Etamiphyllin Hydrochloride Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone for the analysis of Etamiphyllin hydrochloride, enabling the separation of the active ingredient from excipients in pharmaceutical formulations and from endogenous components in biological samples.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the routine analysis of Etamiphyllin and its common combination drug, Theophylline (B1681296). These methods are valued for their simplicity, accuracy, and precision. researchgate.netnih.gov Validation of these methods is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.netbrieflands.com

The separation in RP-HPLC is typically achieved on a non-polar stationary phase, with octadecylsilane (B103800) (C18) columns being the most common choice. nih.govnih.gov Octylsilane (C8) columns are also used when a less retentive phase is desired. nih.gov

The mobile phase composition is a critical factor that is optimized to achieve efficient separation with good peak shape and resolution. It usually consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). researchgate.netnih.gov The ratio of the organic to the aqueous phase is adjusted to control the retention time of the analytes. For instance, a mobile phase of methanol and phosphate buffer in a 75:25 v/v ratio has been successfully used. researchgate.net The pH of the mobile phase can also be adjusted to control the ionization state of the analytes and improve chromatographic performance. nih.govnih.gov

Table 1: Examples of HPLC Chromatographic Conditions for Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Compound(s) Analyzed | Reference |

| C18 | Methanol: Phosphate Buffer (75:25) | 1.0 | Etophylline & Theophylline | researchgate.net |

| C18 | Acetonitrile: Phosphate Buffer (70:30) | 1.0 | Etophylline & Theophylline | researchgate.net |

| C18 | Methanol: Water: Acetate Buffer (60:35:05) | 1.0 | Salbutamol, Theophylline & Ambroxol | nih.gov |

| C18 | Methanol: 10mM TBAHS (50:50) | 1.0 | Levosalbutamol sulfate (B86663) & Theophylline | |

| C18 | Buffer and Methanol (90:10) | - | Etophylline & Theophylline | nih.gov |

Ultraviolet (UV) detection is the most common modality for the quantification of Etamiphyllin hydrochloride in HPLC analysis due to its simplicity and cost-effectiveness. The selection of the detection wavelength is based on the UV absorption maxima of the analyte to ensure maximum sensitivity. For the simultaneous analysis of Etophylline and Theophylline, detection is often carried out at wavelengths ranging from 241 nm to 275 nm. researchgate.netresearchgate.net A Diode Array Detector (DAD) can also be used, which provides spectral information across a range of wavelengths, aiding in peak purity assessment and method development.

Table 2: HPLC Method Parameters and Performance

| Compound(s) | Wavelength (nm) | Linearity Range (µg/mL) | Retention Time (min) | Reference |

| Etophylline | 241 | 50-250 | 2.78 | researchgate.net |

| Theophylline | 241 | 15-75 | 5.08 | researchgate.net |

| Etophylline | 272 | 100-10,000 ng/mL | - | pmda.go.jp |

| Theophylline | 272 | 100-10,000 ng/mL | - | pmda.go.jp |

| Theophylline | 272 | - | 7.31 | nih.gov |

| Etophylline | 272 | - | 8.33 | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) offers a viable alternative to HPLC for the simultaneous estimation of Etophylline and Theophylline in pharmaceutical dosage forms. nih.gov This technique is known for its simplicity, speed, and ability to analyze multiple samples simultaneously. The separation is typically performed on pre-coated silica (B1680970) gel 60F254 plates. nih.gov

The mobile phase composition is optimized to achieve good separation of the components. A common mobile phase system for separating Etophylline and Theophylline is a mixture of toluene, isopropyl alcohol, and acetic acid. nih.gov Densitometric scanning is used for quantification of the separated spots at a specific wavelength, often around 261 nm. nih.gov HPTLC methods are validated according to ICH guidelines to ensure their accuracy and precision. nih.gov

Table 3: HPTLC Method for Etophylline and Theophylline

| Parameter | Description | Reference |

| Stationary Phase | Pre-coated silica gel 60F254 plates | nih.gov |

| Mobile Phase | Toluene: Isopropyl alcohol: Acetic acid (12:12:1 v/v/v) | nih.gov |

| Detection Wavelength | 261 nm | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique used for the identification and quantification of metabolites of drugs like Theophylline, the core structure of Etamiphyllin. To analyze these relatively polar metabolites by GC, a derivatization step is often required to increase their volatility. For example, Theophylline and its metabolites can be converted to N-propyl derivatives.

The analysis is performed on a GC system equipped with a suitable capillary column, such as a methylsilicone-phenylsilicone column. The mass spectrometer, operating in electron impact (EI) ionization mode, is used as the detector. Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the analytes and the internal standard. This methodology allows for the detection of metabolites at very low concentrations (picogram to nanogram levels) in biological fluids like plasma and urine.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Techniques in Research

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of pharmaceutical compounds. Techniques such as UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize Etamiphyllin hydrochloride and related substances.

UV-Visible spectrophotometry is frequently used for the quantitative determination of Etamiphyllin (Etofylline) and Theophylline in pharmaceutical preparations. researchgate.net The method is based on measuring the absorption of light at a specific wavelength. For simultaneous estimation, methods like the simultaneous equation method and the absorption ratio method are employed, utilizing the absorption maxima (λmax) of the individual compounds. researchgate.net For instance, the λmax values for Etofylline (B1671713) and Theophylline have been identified at 243.5 nm and 275.0 nm, respectively, in a 5% w/v NaOH solution. researchgate.net

Infrared (IR) spectroscopy is a key technique for the identification of functional groups within a molecule. The IR spectrum provides a unique "fingerprint" of the compound, which can be used for identification by comparing it to a reference spectrum. For xanthine (B1682287) derivatives, IR spectroscopy can confirm the presence of characteristic functional groups such as C=O (carbonyl), C-N, and N-H bonds. pmda.go.jp

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides details about the carbon skeleton. For derivatives of dyphylline, a compound structurally similar to Etamiphyllin, ¹H NMR has been used to characterize the position of ester groups. pmda.go.jp NMR studies have also been applied to understand interactions between Theophylline and other molecules in solution. nih.gov

UV-Visible Spectrophotometry and Derivative Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely utilized analytical technique for the quantification of pharmaceutical compounds due to its simplicity, cost-effectiveness, and reproducibility. mdpi.com For Etamiphyllin hydrochloride, which belongs to the xanthine class, direct UV spectrophotometric measurement can be challenging, particularly in multi-component formulations. This is because Etamiphyllin shares a common chromophore with other xanthine derivatives like theophylline and etophylline, resulting in severely overlapping absorption spectra. researchgate.net For instance, both etophylline and theophylline exhibit a maximum absorption wavelength (λmax) at approximately 273 nm, making their simultaneous estimation by conventional spectrophotometry difficult. researchgate.netiosrjournals.org

To overcome the issue of spectral overlap, derivative spectrophotometry has been successfully applied. mdpi.comimpactfactor.org This technique involves calculating and plotting the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. researchgate.net Derivatization can effectively separate overlapping signals, allowing for the quantification of an individual component in a mixture. researchgate.net The zero-crossing technique in derivative spectrophotometry is particularly useful; at the zero-crossing point of one component, the other component's derivative signal can be measured without interference. sphinxsai.com This method enhances both the selectivity and sensitivity of the analysis. researchgate.net For related xanthine compounds, derivative spectrophotometry has proven to be a simple, rapid, and accurate method for simultaneous determination without the need for prior separation steps. sphinxsai.comijcpa.in

Chemometric-assisted spectrophotometry provides another powerful approach for resolving mixtures of compounds with identical chromophores. researchgate.netiosrjournals.org Methods such as partial least-squares (PLS) and principal component regression (PCR) use multivariate calibration to analyze the entire spectral data, enabling the simultaneous quantification of multiple components even with severe spectral overlap. researchgate.net

Table 1: Spectrophotometric Methods for Related Xanthines

| Analytical Method | Compounds Analyzed | Wavelengths (nm) | Key Findings |

| Chemometric Assisted UV-Vis Spectrophotometry | Etophylline & Theophylline | 271 (λmax of ETO) & 273 (λmax of THEO) | Method holds good linearity and precision (RSD < 2%) for simultaneous estimation. iosrjournals.org |

| Derivative Spectrophotometry (Zero-Crossing) | Theophylline & Ephedrine HCl | 244.20 (for THEO) & 213.80 (for EPH) | Second derivative method allowed for accurate simultaneous quantification in tablets. sphinxsai.com |

| PLS and PCR Methods | Etophylline & Theophylline | 230-300 | Chemometric methods were successfully applied for simultaneous determination in tablet dosage form. researchgate.net |

Mass Spectrometry (LC-MS, LC-MS/MS) for Structural Confirmation and Quantification in Complex Mixtures

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the definitive structural confirmation and sensitive quantification of Etamiphyllin hydrochloride and its metabolites in complex biological matrices. researchgate.netnih.gov LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing trace levels of compounds in samples like plasma and urine. nih.gov

For structural confirmation, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition of the parent drug and its metabolites. researchgate.net In the analysis of etamiphylline (B1195060), LC-MS/MS can identify the parent drug and its metabolites by comparing their fragmentation patterns (product ion spectra) with those of reference standards or through detailed interpretation of the spectra. researchgate.netnih.gov The mass spectrum of Etamiphyllin typically shows a protonated molecular ion [M+H]+ at m/z 280.17746, which can be fragmented to produce characteristic product ions for identification and quantification. nih.gov

LC-MS/MS is also the gold standard for quantification in pharmacokinetic studies. The technique operates in modes like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This provides exceptional specificity, minimizing interference from matrix components. nih.gov Methods have been developed for the simultaneous quantification of related xanthines, such as theophylline and its metabolites, in biological fluids with high precision and accuracy. nih.govnih.govresearchgate.net

Table 2: Mass Spectrometry Data for Etamiphyllin

| Parameter | Value | Source |

| Molecular Formula | C13H21N5O2 | PubChem |

| Molecular Weight | 279.34 g/mol | nih.gov |

| [M+H]+ (Accurate Mass) | 280.17746 | nih.gov |

| Major MS/MS Fragments (m/z) | 207.0861, 86.0967, 100.1124 | nih.gov |

Advanced Analytical Approaches for Biological Matrices

Sample Preparation Strategies for Tissue and Cellular Analysis

Effective sample preparation is a critical step for reliable analysis of Etamiphyllin hydrochloride in complex biological matrices like tissue and cells. The primary goal is to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest before instrumental analysis. tiaft.org

Solid-Phase Extraction (SPE) is a commonly used and effective technique for cleaning up and concentrating analytes from biological fluids. researchgate.net In the analysis of etamiphylline in equine plasma and urine, SPE was successfully employed to extract the parent drug and its metabolites. researchgate.net SPE offers advantages over other methods by providing cleaner extracts, higher recovery rates, and the ability to handle small sample volumes. researchgate.net

Liquid-Liquid Extraction (LLE) is another widely used technique that is fast, inexpensive, and efficient, particularly for biological fluids with low protein content. tiaft.org It separates compounds based on their differential solubilities in two immiscible liquid phases.